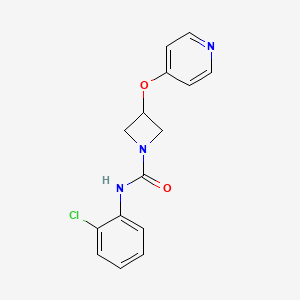
N-(2-Chlorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Chlorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide, also known as ML277, is a potent and selective inhibitor of the Kir7.1 potassium ion channel. The Kir7.1 channel is primarily expressed in the kidney, inner ear, and retina, and plays a critical role in regulating ion and fluid transport. ML277 has shown promising results in preclinical studies for the treatment of diseases such as hypertension, glaucoma, and hearing loss. In
作用机制
N-(2-Chlorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide is a selective inhibitor of the Kir7.1 potassium ion channel. The Kir7.1 channel is primarily expressed in the kidney, inner ear, and retina, and plays a critical role in regulating ion and fluid transport. By inhibiting the Kir7.1 channel, this compound reduces potassium ion transport, which in turn affects fluid and ion transport in the kidney, inner ear, and retina. This results in reduced blood pressure, reduced intraocular pressure, and improved hearing function.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In animal models, this compound has been shown to reduce blood pressure, reduce intraocular pressure, and improve hearing function. This compound has also been shown to inhibit fluid secretion in the ciliary body, which is involved in regulating intraocular pressure. Additionally, this compound has been shown to reduce renal tubular salt transport, which is involved in regulating blood pressure.
实验室实验的优点和局限性
One of the major advantages of using N-(2-Chlorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide in lab experiments is its selectivity for the Kir7.1 channel. This allows researchers to specifically target this channel and study its effects on various physiological processes. Additionally, this compound has been extensively studied in preclinical models, which provides a wealth of data for researchers to draw from. However, one of the limitations of using this compound in lab experiments is its potential for off-target effects. While this compound is selective for the Kir7.1 channel, it may also interact with other channels and proteins, which could confound experimental results.
未来方向
N-(2-Chlorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide has shown promising results in preclinical studies for the treatment of hypertension, glaucoma, and hearing loss. However, there is still much to be learned about the potential therapeutic applications of this compound. Future research could focus on optimizing the synthesis method for this compound, as well as exploring its potential use in other disease areas. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential off-target effects. Finally, clinical trials could be conducted to determine the safety and efficacy of this compound in humans.
合成方法
The synthesis of N-(2-Chlorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide involves several steps, starting with the reaction of 2-chlorobenzoic acid with 2-amino-3-chloropyridine to form 2-chloro-N-(2-chlorophenyl)pyridin-3-amine. This compound is then reacted with ethyl 4-bromobutyrate to form this compound. The final product is obtained through purification using column chromatography and recrystallization.
科学研究应用
N-(2-Chlorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide has been extensively studied in preclinical models for its potential therapeutic applications. One of the major areas of research is its use for the treatment of hypertension. This compound has been shown to reduce blood pressure in animal models by inhibiting the Kir7.1 channel, which is involved in regulating renal tubular salt transport. This compound has also been studied for its potential use in treating glaucoma, a disease characterized by increased intraocular pressure. In preclinical studies, this compound has been shown to reduce intraocular pressure by inhibiting fluid secretion in the ciliary body. Additionally, this compound has been studied for its potential use in treating hearing loss, as the Kir7.1 channel plays a critical role in regulating potassium ion transport in the inner ear.
属性
IUPAC Name |
N-(2-chlorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c16-13-3-1-2-4-14(13)18-15(20)19-9-12(10-19)21-11-5-7-17-8-6-11/h1-8,12H,9-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEZQXGEPNSSNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC=CC=C2Cl)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

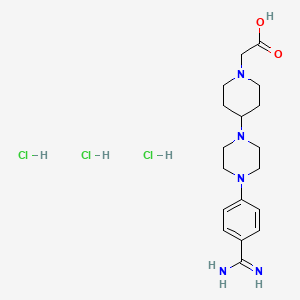
![N-(2,5-dichlorophenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2449403.png)
![{5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acid](/img/structure/B2449404.png)
![N-(2,4-difluorophenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2449405.png)
![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-5-fluoropyrimidine](/img/structure/B2449406.png)
![1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea](/img/structure/B2449407.png)
![2-((2,5-dimethylbenzyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B2449408.png)
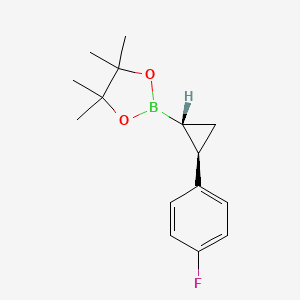
![N-(3,4-dimethoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2449412.png)
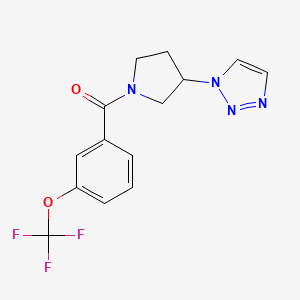
![(2Z)-N-phenyl-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2449418.png)
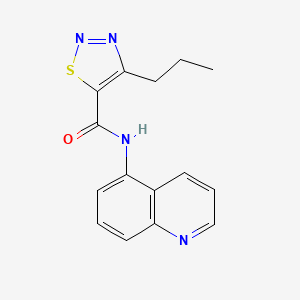
![1-(3-(1H-imidazol-1-yl)propyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2449422.png)
![2,3-dichloro-3-[(4-methoxybenzyl)sulfinyl]-N-(6-methoxy-3-pyridinyl)acrylamide](/img/structure/B2449424.png)